Ethyl 3-amino-8-bromoquinoline-2-carboxylate
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Overview
Description
Ethyl 3-amino-8-bromoquinoline-2-carboxylate is a chemical compound with the molecular formula C₁₂H₁₁BrN₂O₂ and a molecular weight of 295.13 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-8-bromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives followed by esterification and amination reactions. One common method includes the following steps:
Bromination: Quinoline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to introduce the bromine atom at the 8th position.
Esterification: The brominated quinoline is then esterified with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester.
Amination: Finally, the ester is reacted with ammonia or an amine to introduce the amino group at the 3rd position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-8-bromoquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Scientific Research Applications
Ethyl 3-amino-8-bromoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential as an antimalarial and anticancer agent.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-8-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with DNA replication. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-7-bromoquinoline-2-carboxylate: Similar structure but with the bromine atom at the 7th position.
Ethyl 3-aminoquinoline-2-carboxylate: Lacks the bromine atom.
8-Bromoquinoline: Lacks the amino and carboxylate groups.
Uniqueness
Ethyl 3-amino-8-bromoquinoline-2-carboxylate is unique due to the specific positioning of the amino, bromine, and carboxylate groups, which confer distinct chemical reactivity and potential biological activity compared to its analogues .
Properties
Molecular Formula |
C12H11BrN2O2 |
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Molecular Weight |
295.13 g/mol |
IUPAC Name |
ethyl 3-amino-8-bromoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-9(14)6-7-4-3-5-8(13)10(7)15-11/h3-6H,2,14H2,1H3 |
InChI Key |
SLPPBILAWGNEKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=CC=C(C2=N1)Br)N |
Origin of Product |
United States |
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